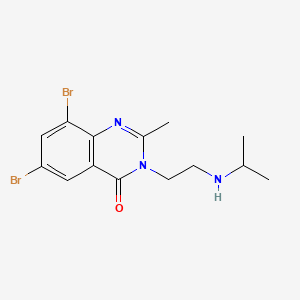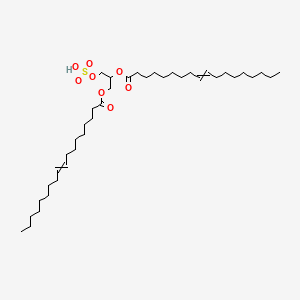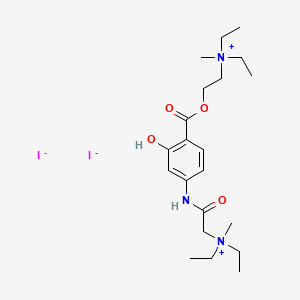
2-(Diethylaminoethyl) 4-(2-diethylaminoacetylamino)salicylate, bismethiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylaminoethyl) 4-(2-diethylaminoacetylamino)salicylate, bismethiodide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes diethylamino groups and a salicylate moiety, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylaminoethyl) 4-(2-diethylaminoacetylamino)salicylate, bismethiodide typically involves multiple steps, starting with the preparation of the salicylate core. The diethylamino groups are introduced through nucleophilic substitution reactions, where diethylamine reacts with appropriate electrophilic intermediates. The final step involves the formation of the bismethiodide salt, which is achieved by reacting the intermediate with methyl iodide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(Diethylaminoethyl) 4-(2-diethylaminoacetylamino)salicylate, bismethiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Diethylamine, methyl iodide, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
2-(Diethylaminoethyl) 4-(2-diethylaminoacetylamino)salicylate, bismethiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2-(Diethylaminoethyl) 4-(2-diethylaminoacetylamino)salicylate, bismethiodide involves its interaction with specific molecular targets. The diethylamino groups can interact with enzymes or receptors, modulating their activity. The salicylate moiety may also contribute to its biological effects by inhibiting certain pathways or enzymes involved in inflammation and pain.
Comparación Con Compuestos Similares
Similar Compounds
2-Diethylaminoethyl 4-aminobenzoate hydrochloride: Known for its use as a local anesthetic.
Diethylaminoethanol: Used in the production of pharmaceuticals and as a chemical intermediate.
Uniqueness
What sets 2-(Diethylaminoethyl) 4-(2-diethylaminoacetylamino)salicylate, bismethiodide apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
73680-84-9 |
|---|---|
Fórmula molecular |
C21H37I2N3O4 |
Peso molecular |
649.3 g/mol |
Nombre IUPAC |
2-[4-[[2-[diethyl(methyl)azaniumyl]acetyl]amino]-2-hydroxybenzoyl]oxyethyl-diethyl-methylazanium;diiodide |
InChI |
InChI=1S/C21H35N3O4.2HI/c1-7-23(5,8-2)13-14-28-21(27)18-12-11-17(15-19(18)25)22-20(26)16-24(6,9-3)10-4;;/h11-12,15H,7-10,13-14,16H2,1-6H3;2*1H |
Clave InChI |
UFGDIRDWSOWSAH-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](C)(CC)CCOC(=O)C1=C(C=C(C=C1)NC(=O)C[N+](C)(CC)CC)O.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



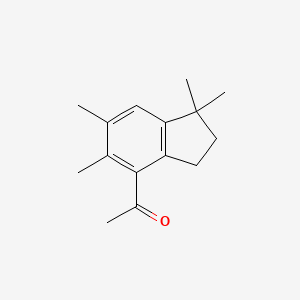
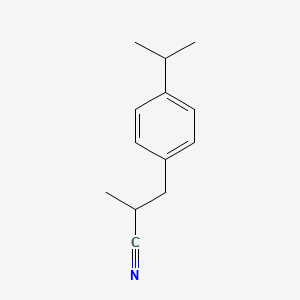

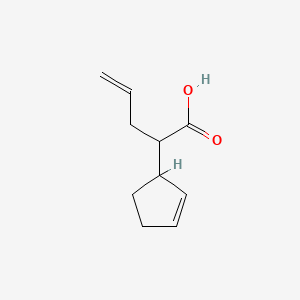
![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773769.png)
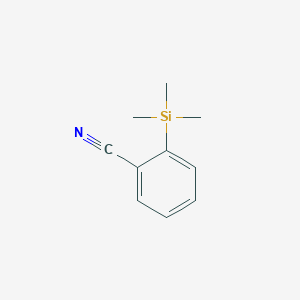
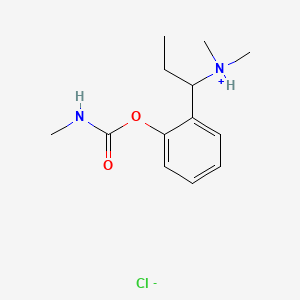

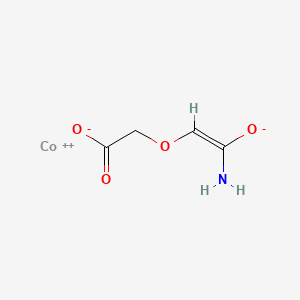
![4-{4-[4-(Dipentylamino)phenyl]-1,3-butadienyl}-1-(4-sulfobutyl)pyridinium hydroxide](/img/structure/B13773792.png)
